Cyclooctyl 2-methylpropanoate

Description

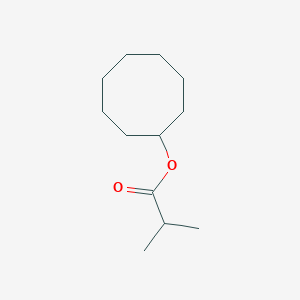

Cyclooctyl 2-methylpropanoate is an ester derivative of 2-methylpropanoic acid (isobutyric acid) and cyclooctanol. Its molecular structure consists of a cyclooctyl group (C₈H₁₃) esterified with the carboxylate group of 2-methylpropanoic acid (C₄H₇O₂), yielding a molecular formula of C₁₂H₂₂O₂ (inferred from structural analogs like cyclopentyl 2-methylpropanoate, which has the formula C₉H₁₆O₂ ). The compound’s average molecular mass is approximately 210.31 g/mol (calculated from its formula). For instance, cyclooctyl derivatives generally exhibit higher hydrophobicity and lower volatility compared to smaller cycloalkyl or linear-chain esters due to their bulky cyclic structure .

Properties

CAS No. |

91165-04-7 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

cyclooctyl 2-methylpropanoate |

InChI |

InChI=1S/C12H22O2/c1-10(2)12(13)14-11-8-6-4-3-5-7-9-11/h10-11H,3-9H2,1-2H3 |

InChI Key |

NFJWHSVZRBSBDU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)OC1CCCCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclooctyl 2-methylpropanoate can be synthesized through esterification, a reaction between an alcohol and a carboxylic acid. In this case, cyclooctanol reacts with 2-methylpropanoic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for easier separation of the product from the catalyst and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Cyclooctyl 2-methylpropanoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be cleaved in the presence of water and an acid or base catalyst, yielding cyclooctanol and 2-methylpropanoic acid.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Transesterification: Alcohol and an acid or base catalyst.

Major Products

Hydrolysis: Cyclooctanol and 2-methylpropanoic acid.

Reduction: Cyclooctanol.

Transesterification: A new ester and alcohol.

Scientific Research Applications

Cyclooctyl 2-methylpropanoate has various applications in scientific research:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its potential role in biological systems as a fragrance or pheromone component.

Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.

Industry: Utilized in the synthesis of specialty chemicals and fragrances.

Mechanism of Action

The mechanism of action of cyclooctyl 2-methylpropanoate primarily involves its hydrolysis to release cyclooctanol and 2-methylpropanoic acid. The ester bond is susceptible to cleavage by esterases, enzymes that catalyze the hydrolysis of esters. This process can occur in biological systems, leading to the release of the active components.

Comparison with Similar Compounds

The following analysis compares cyclooctyl 2-methylpropanoate with structurally and functionally related esters, focusing on molecular properties, analytical behavior, and stability.

Structural and Molecular Comparisons

Key Observations :

- Cyclooctyl vs. Cyclopentyl Esters: this compound has a larger cycloalkyl group, resulting in higher molecular weight and steric hindrance compared to its cyclopentyl analog. This likely reduces its volatility and enhances lipophilicity .

- Cyclooctyl vs. Linear-Chain Esters: Linear esters like ethyl 2-methylpropanoate exhibit lower retention times in gas chromatography (GC) due to reduced molecular bulk, whereas cyclooctyl derivatives may show prolonged retention due to stronger interactions with nonpolar stationary phases .

Analytical and Ionization Behavior

Evidence from comparative studies on esters highlights the following:

- Retention and Migration Times: this compound likely shares similar retention times with other esters (e.g., methyl octanoate, ethyl hexanoate) in GC analysis due to comparable polarity. However, migration times in electrophoretic systems may differ significantly due to variations in charge distribution and molecular size .

- Ionization and Dimer Formation: Esters with high molecular content (e.g., cyclooctyl derivatives) tend to form protonated dimers in ionization regions, a phenomenon observed in ethyl 2-methylpropanoate and (E)-2-octenal. This behavior is attributed to the stabilization of charged species through intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.